molecular formula C12H11BrN2O3 B3093359 Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate CAS No. 1242938-32-4

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate

Cat. No.: B3093359
CAS No.: 1242938-32-4
M. Wt: 311.13 g/mol
InChI Key: GEMFBCLZALGPQO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate ( 1242938-32-4) is a high-purity brominated pyrazole derivative offered for research and development purposes. With a molecular formula of C12H11BrN2O3 and a molecular weight of 311.13 g/mol , this compound serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery. The presence of the 4-bromophenyl substituent and the ester functional group makes it a valuable scaffold for constructing more complex molecules through cross-coupling reactions and functional group transformations. Researchers utilize this compound in the exploration of new therapeutic agents, leveraging its structure as a core building block. The product has a storage requirement of 2-8°C to ensure stability . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromophenyl)-3-oxo-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-2-18-12(17)10-7-14-15(11(10)16)9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMFBCLZALGPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The hydroxy group is introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl-substituted pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromophenyl group and hydroxy group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (PfDHODH IC₅₀) logP Reference
Ethyl 1-(4-Bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate C₁₂H₁₁BrN₂O₃ 311.13 4-BrPh (N1), -OH (C5), -COOEt (C4) Not reported ~1.2*
Ethyl 1-(4-Chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate (1a) C₁₂H₁₁ClN₂O₃ 266.68 4-ClPh (N1), -OH (C5), -COOEt (C4) 1.2 µM ~1.5
Ethyl 1-(4-Trifluoromethylphenyl)-5-hydroxy-1H-pyrazole-4-carboxylate (1d) C₁₄H₁₁F₃N₂O₃ 312.24 4-CF₃Ph (N1), -OH (C5), -COOEt (C4) 0.8 µM ~2.1
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₂BrN₃O₂ 310.15 4-BrPh (N1), -NH₂ (C5), -COOEt (C4) Not reported ~0.8
Ethyl 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate C₁₃H₁₃BrN₂O₂ 309.16 4-BrPh (N1), -CH₃ (C3), -COOEt (C5) Not reported ~1.6
Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate C₆H₈N₂O₃ 156.14 -OH (C5), -COOEt (C4), no aryl substituent Not reported 0.42

*Estimated logP for the target compound based on structural similarity.

Positional Isomerism and Physicochemical Properties

  • Ester Position: Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate (ester at C5) has a higher logP (~1.6) than the target compound (~1.2), attributed to the methyl group at C3 increasing hydrophobicity .
  • Simplified Backbone: The unsubstituted Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate (MW: 156.14) lacks aryl groups, resulting in significantly lower molecular weight and logP (0.42), making it more suitable for aqueous-phase reactions .

Biological Activity

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting antimicrobial, antitumor, and anti-inflammatory properties, supported by data tables and relevant case studies.

Basic Information

PropertyValue
Compound Name This compound
Molecular Formula C12H11BrN2O3
Molecular Weight 311.13 g/mol
CAS Number Not specified
Chemical Structure Structure

The compound features a pyrazole ring, which is known for its pharmacological versatility.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. One study demonstrated that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

Table: Antimicrobial Efficacy of Pyrazole Derivatives

Compound IDPathogenMIC (μg/mL)MBC (μg/mL)Notes
4aStaphylococcus aureus0.220.25Strong activity
5aEscherichia coli0.300.35Moderate activity
7bCandida albicans0.280.30Effective against fungi

Antitumor Activity

Pyrazole derivatives have also been investigated for their antitumor potential. In vitro studies indicated that this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Antitumor Effects

A notable case study involved the evaluation of this compound against human cancer cell lines, revealing that it significantly reduced cell viability at concentrations above 10 μM, suggesting a dose-dependent effect on tumor cells.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several studies, where it demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Table: Anti-inflammatory Activity

Study ReferenceModelResult
Rat paw edema modelSignificant reduction in edema
LPS-induced inflammationDecreased TNF-α levels

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : The compound has shown IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase, a critical enzyme for bacterial DNA replication .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR with IC50 values between 0.52 and 2.67 μM, suggesting potential as an antibacterial agent through folate pathway interference .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. A common approach involves reacting diethyl ethoxymethylenemalonate with 4-bromophenylhydrazine under reflux in ethanol. Key steps include:

Cyclocondensation : Hydrazine derivatives react with diethyl ethoxymethylenemalonate at 80–100°C for 6–12 hours .

Acid/Base Workup : Hydrolysis under basic conditions (e.g., NaOH/EtOH) followed by acidification isolates the product.

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity.
Critical Parameters :

  • Temperature Control : Excess heat may lead to side products like dimerized pyrazoles.
  • Stoichiometry : Equimolar ratios of hydrazine and malonate ester prevent incomplete cyclization .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are most reliable?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • X-ray Diffraction (XRD) : Resolves crystal structure, confirming substituent positions and hydrogen-bonding patterns (e.g., O–H···O interactions in the 5-hydroxy group) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 10–12 ppm indicate the 5-hydroxy tautomer .
    • ¹³C NMR : Carboxylate (C=O) and aromatic carbons are diagnostic (e.g., C-4 carboxylate at ~165 ppm) .
  • IR Spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

Q. Does the compound exhibit tautomerism, and how is this resolved experimentally?

Methodological Answer: The 5-hydroxy group facilitates keto-enol tautomerism. NMR in deuterated solvents (CDCl₃ or DMSO-d₆) confirms the dominant tautomer:

  • In DMSO-d₆, intramolecular hydrogen bonding stabilizes the 5-hydroxy form, evidenced by a sharp singlet for the -OH proton .
  • No enol-to-keto shift is observed under ambient conditions, confirming thermodynamic preference for the hydroxy tautomer .

Q. What crystallographic software and validation protocols are recommended for its XRD analysis?

Methodological Answer:

  • Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is standard for small-molecule crystallography .
  • Validation :
    • Check for missed symmetry (PLATON’s ADDSYM).
    • Validate hydrogen bonding with Mercury software.
    • Report R-factor < 0.05 and wR₂ < 0.10 for high-quality datasets .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological potential of this compound, and what assays are suitable for initial screening?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution (MIC against S. aureus/E. coli) .
    • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
  • Mechanistic Studies : Docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., tubulin) .

Q. What computational methods are used to predict electronic properties and reaction pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level to calculate:
    • HOMO-LUMO gaps (reactivity indices).
    • Electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model tautomer stability .

Q. How can structural modifications enhance bioactivity, and what SAR trends are observed in pyrazole derivatives?

Methodological Answer:

  • Substituent Effects :
    • 4-Bromophenyl Group : Enhances lipophilicity and π-stacking in protein binding pockets .
    • 5-Hydroxy Group : Hydrogen-bond donor capacity critical for enzyme inhibition (e.g., carbonic anhydrase) .
  • Synthetic Strategies : Introduce electron-withdrawing groups (e.g., -NO₂) at C-3 to modulate electronic effects .

Q. What are common synthetic challenges, and how can side reactions be minimized?

Methodological Answer:

  • Side Reactions :
    • Oxidation : 5-hydroxy group may oxidize to ketone under acidic conditions. Mitigate by using inert atmospheres (N₂) .
    • Dimerization : Occurs at high concentrations; dilute reaction conditions reduce this risk .
  • Purification Challenges : Use preparative HPLC (C18 column, acetonitrile/water gradient) for polar byproducts .

Q. How do crystallization conditions affect polymorph formation, and what techniques identify distinct forms?

Methodological Answer:

  • Screening Methods :
    • Vary solvents (ethanol vs. acetone) and cooling rates to isolate polymorphs .
    • Analyze via PXRD and DSC to differentiate crystalline forms.
  • Case Study : Slow evaporation from ethanol yields monoclinic crystals (space group P2₁/c), while rapid cooling produces triclinic forms .

Q. What isotopic labeling strategies are employed to study metabolic pathways in biological systems?

Methodological Answer:

  • ¹³C-Labeling : Introduce ¹³C at the carboxylate group via labeled ethyl malonate precursors. Track using LC-MS/MS in hepatocyte metabolism studies .
  • Deuterium Exchange : Replace hydroxy proton with deuterium (D₂O exchange) to study tautomer dynamics via ²H NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate

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